N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their unique electronic properties and have been widely studied for their applications in organic electronics, medicinal chemistry, and material science. This compound, in particular, features a bithiophene moiety, which enhances its conjugation and electronic properties, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2-bromothiophene and 2-thiopheneboronic acid.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide has several scientific research applications:
Organic Electronics: Due to its conjugated system, it is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structure allows for interactions with biological targets, making it a potential candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Material Science: Its unique electronic properties make it suitable for use in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with molecular targets through its conjugated system. The bithiophene moiety allows for π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the hydroxyethyl and carboxamide groups.
Thiophene-3-carboxamide: Lacks the bithiophene moiety, resulting in different electronic properties.
2-Hydroxyethylthiophene: Contains the hydroxyethyl group but lacks the bithiophene and carboxamide functionalities.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is unique due to its combination of a bithiophene core, hydroxyethyl group, and carboxamide functionality. This combination enhances its electronic properties and allows for versatile interactions in both chemical and biological contexts .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-11(8-16-15(18)10-5-7-19-9-10)12-3-4-14(21-12)13-2-1-6-20-13/h1-7,9,11,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIDRUFIHBUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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